5-Bromo-2-(4-fluorophenoxy)pyridine
Overview
Description
“5-Bromo-2-(4-fluorophenoxy)pyridine” is a chemical compound with the molecular formula C11H7BrFNO . It is a brominated aromatic amine reagent and is used for labeling of model reducing-end oligosaccharides via reductive amination . It has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy .
Scientific Research Applications
Fluorinated pyridines, such as “5-Bromo-2-(4-fluorophenoxy)pyridine”, are used in various scientific fields, particularly in the agrochemical and pharmaceutical industries . They are often incorporated into lead structures to improve physical, biological, and environmental properties .
In the agrochemical industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Trifluoromethylpyridine (TFMP) derivatives, for example, are used in the protection of crops from pests . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
In the pharmaceutical industry, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
The synthesis of these compounds often involves various methods, including the Balts-Schiemann reaction and the Umemoto reaction . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .
The outcomes of using these fluorinated pyridines are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
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Fluorinated Pyridines
- Field: Chemical Synthesis
- Application: Fluorinated pyridines are used in various scientific fields, particularly in the agrochemical and pharmaceutical industries . They are often incorporated into lead structures to improve physical, biological, and environmental properties .
- Methods: The synthesis of these compounds often involves various methods, including the Balts-Schiemann reaction and the Umemoto reaction .
- Results: The outcomes of using these fluorinated pyridines are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
properties
IUPAC Name |
5-bromo-2-(4-fluorophenoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJHDBCTINSRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-fluorophenoxy)pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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